molecular formula C18H21N5O4 B2452083 2-(8-(mesitylamino)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid CAS No. 1021125-96-1

2-(8-(mesitylamino)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid

Cat. No.: B2452083
CAS No.: 1021125-96-1
M. Wt: 371.397
InChI Key: FSVZGDSKUUKRHU-UHFFFAOYSA-N
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Description

2-(8-(mesitylamino)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid is a compound characterized by its unique structure, integrating elements of purine derivatives and mesitylene groups. It has garnered interest in the fields of medicinal chemistry and biochemical research due to its potential biological activities and structural complexity.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 2-(8-(mesitylamino)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid generally involves multi-step processes. One commonly employed route might start with a purine derivative such as xanthine, which undergoes alkylation at specific nitrogen positions, followed by mesitylamination. The steps involve careful control of pH and temperature, use of protecting groups to avoid side reactions, and purification via methods like column chromatography.

Industrial Production Methods:

Industrial production typically scales up these laboratory methods, optimizing reaction conditions for larger volumes. Techniques like batch processing or continuous flow reactors can be employed to enhance yield and efficiency. The industrial focus remains on maintaining purity, controlling reaction kinetics, and minimizing environmental impact through green chemistry principles.

Chemical Reactions Analysis

Types of Reactions:

2-(8-(mesitylamino)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid can undergo several types of chemical reactions, including:

  • Oxidation: Typically involving reagents like hydrogen peroxide or potassium permanganate, leading to the formation of various oxidized products.

  • Reduction: Using reagents such as sodium borohydride to reduce specific functional groups.

  • Substitution: Reactions with nucleophiles or electrophiles, leading to the replacement of groups within the compound.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide, potassium permanganate.

  • Reduction: Sodium borohydride, lithium aluminum hydride.

  • Substitution: Halogenated solvents, base catalysts like triethylamine.

Major Products Formed:

The products formed depend on the type of reaction and conditions used. For example, oxidation might yield various carboxylic acid derivatives, while substitution could introduce new functional groups or alter the mesityl group.

Scientific Research Applications

This compound has wide-ranging applications:

  • Chemistry: Used as a starting material for synthesizing more complex molecules.

  • Biology: Investigated for its potential effects on cellular pathways and enzyme interactions.

  • Medicine: Explored for possible therapeutic uses, including its activity against certain diseases or conditions.

  • Industry: Utilized in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The compound's mechanism involves interaction with molecular targets like enzymes or receptors. It can bind to these targets, influencing biological pathways. The exact pathways often include inhibition or activation of specific enzymes, affecting cellular functions such as metabolism or signal transduction.

Comparison with Similar Compounds

  • Caffeine (1,3,7-trimethylxanthine)

  • Theobromine (3,7-dimethylxanthine)

  • Xanthine

Each of these compounds shares the purine core but differs in side-chain modifications, influencing their respective biological activities and applications.

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Properties

IUPAC Name

2-[1,3-dimethyl-2,6-dioxo-8-(2,4,6-trimethylanilino)purin-7-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O4/c1-9-6-10(2)13(11(3)7-9)19-17-20-15-14(23(17)8-12(24)25)16(26)22(5)18(27)21(15)4/h6-7H,8H2,1-5H3,(H,19,20)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSVZGDSKUUKRHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC2=NC3=C(N2CC(=O)O)C(=O)N(C(=O)N3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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